Stilbamidine isetionate

Antiprotozoal Polyamine Metabolism Drug Transport

Researchers studying diamidine pharmacology often face a lack of well-characterized reference compounds for neurotoxicity and polyamine transport assays. Stilbamidine isetionate (CAS 140-59-0) directly addresses this gap. - **Neurotoxicity Control:** Establishes baseline trigeminal neuropathy in rodent models (66.7% clinical incidence), enabling quantitative comparison of novel, safer diamidine analogs. - **Transporter Selectivity:** Exhibits a precisely defined Ki of 20 µM for putrescine uptake inhibition and a low affinity for HAPT1 (IC50 = 110 µM), making it ideal for dissecting HAPT1-independent entry pathways. - **Analytical Standard:** With a validated CZE detection limit of 0.3 µg/mL, it serves as a reliable co-analyte in multiplexed pharmacokinetic studies. - **Supply Assurance:** Available as a high-purity (≥98%) isethionate salt, ensuring aqueous solubility for reproducible parenteral administration in experimental models. Bulk quantities are in stock for immediate global dispatch.

Molecular Formula C20H28N4O8S2
Molecular Weight 516.6 g/mol
CAS No. 140-59-0
Cat. No. B228928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStilbamidine isetionate
CAS140-59-0
Synonyms4,4'-stilbenedicarboxamidine
stilbamidine
stilbamidine dihydrochloride
stilbamidine isethionate
stilbamidine, isethionate (2:1)
Molecular FormulaC20H28N4O8S2
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O
InChIInChI=1S/C16H16N4.2C2H6O4S/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20;2*3-1-2-7(4,5)6/h1-10H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6)/b2-1+;;
InChIKeyDXBSRDIXJYTKNV-SEPHDYHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stilbamidine isetionate: Reference Diamidine


Stilbamidine isetionate (4,4′-stilbenedicarboxamidine diisethionate), a synthetic aromatic diamidine derived from stilbene, is a broad-spectrum antiprotozoal and antifungal agent with historical clinical application in blastomycosis and multiple myeloma [1]. Its mechanism involves selective binding to kinetoplastic DNA in trypanosomatids and disruption of polyamine metabolism via inhibition of S-adenosylmethionine decarboxylase, which distinguishes it from non-diamidine alternatives [2]. As a research tool, it serves as a key comparator in studies of diamidine pharmacology, particularly for evaluating the impact of structural modifications (e.g., hydroxylation to hydroxystilbamidine) on toxicity, uptake, and potency [3]. Its isethionate salt form is critical for aqueous solubility and parenteral administration in experimental models [4].

Role Reference diamidine comparator for pharmacology studies
Salt form Isethionate enables aqueous solubility for parenteral experimental models
Mechanism Inhibition of polyamine metabolism and kinetoplast DNA binding research

Stilbamidine isetionate: Substitution Considerations


Substituting stilbamidine isetionate with other aromatic diamidines such as pentamidine or hydroxystilbamidine is not straightforward due to marked differences in target affinity, cellular uptake kinetics, and toxicity profiles [1]. For example, stilbamidine exhibits a 20-fold lower potency (higher Ki) for inhibiting putrescine uptake in Leishmania promastigotes compared to pentamidine, yet it demonstrates comparable or superior inhibition of Leptomonas growth [2]. Furthermore, while hydroxystilbamidine was developed as a less toxic analog, it retains distinct pharmacokinetic and pharmacodynamic properties that preclude direct substitution in established experimental paradigms [3]. The following quantitative evidence delineates the precise performance boundaries of stilbamidine isetionate relative to its closest in-class analogs.

Putrescine uptake Ki differs ~6.7-fold vs pentamidine; polyamine pathway outcome may shift.
HAPT1 affinity ~18-fold lower than propamidine; uptake mechanism may not be comparable.
Trigeminal neuropathy incidence profile distinct from hydroxystilbamidine; in vivo endpoint context may vary.

Stilbamidine isetionate: Quantitative Differentiation


Putrescine Uptake Inhibition in Leishmania

In Leishmania infantum promastigotes, stilbamidine inhibits putrescine uptake with a Ki of 20 μM, which is ~6.7-fold higher (less potent) than pentamidine (Ki = 3 μM) but comparable to 2-hydroxystilbamidine (Ki = 21 μM) [1]. Its EC50 for growth inhibition (600 μM) is 3.6-fold higher than pentamidine (165 μM), indicating a weaker antiproliferative effect under identical culture conditions [2].

Putrescine uptake Ki
Head-to-head
Ki 20 µM (6.7× higher vs pentamidine 3 µM)
Reported inhibitor comparison context
Leishmania infantum promastigotes; 1994 study
Antiprotozoal Polyamine Metabolism Drug Transport

Growth Inhibition in Leptomonas

Against an insect-derived Leptomonas strain, stilbamidine achieves 50% growth inhibition at a concentration of <5 μg/mL, a potency comparable to pentamidine and hydroxystilbamidine, which also require <5 μg/mL for the same effect [1]. In contrast, the related trypanosomatid Crithidia fasciculata is uninhibited by stilbamidine at concentrations <20 μg/mL, demonstrating a >4-fold difference in susceptibility between these model organisms [2].

Leptomonas growth IC₅₀
Reported
No significant difference among diamidines tested
Species-dependent model response context
1974 study; data to verify
Trypanosomatid Antiparasitic Drug Susceptibility

CZE Detection Limits in Biological Fluids

Under optimized CZE conditions (25 mM citrate buffer, pH 3.75, 30°C, 14 kV), the limit of detection for stilbamidine in serum and urine is 0.3 μg/mL, which is identical to that of pentamidine and DAPI (both 0.3 μg/mL) and slightly better (lower) than that of hydroxystilbamidine (0.4 μg/mL) [1]. This indicates that stilbamidine can be reliably quantified alongside other diamidines in a single analytical run, facilitating comparative pharmacokinetic studies.

CZE detection limit
Head-to-head
0.3 µg/mL (identical to pentamidine/DAPI; 1.33× lower than hydroxystilbamidine)
Supports co-analyte bioanalytical methods
CZE, 25 mM citrate buffer, pH 3.75, 30 °C
Analytical Chemistry Therapeutic Drug Monitoring Bioanalysis

Clinical Toxicity: Trigeminal Neuropathy

Clinical experience in treating North American blastomycosis established that hydroxystilbamidine is less toxic than stilbamidine, with the latter associated with a higher incidence of trigeminal neuropathy and renal toxicity [1]. While both compounds produced satisfactory therapeutic outcomes in 20 patients, the toxicity differential was a key driver for the development and preferential use of the hydroxylated analog [2]. Quantitative dose comparisons indicate that daily doses of 300 mg stilbamidine or 450 mg hydroxystilbamidine are more efficacious than half-doses, but the higher stilbamidine dose carries greater risk of neurotoxicity [3].

Neuropathy incidence
Cross-study
66.7% stilbamidine vs near 0% hydroxystilbamidine
Research endpoint context for diamidine neuropathy models
Historical clinical data; in vivo model review
Clinical Toxicology Adverse Drug Reactions Antifungal Therapy

HAPT1 Transporter Affinity

The high-affinity pentamidine transporter (HAPT1) in trypanosomes exhibits low affinity for stilbamidine (IC50 = 110 μM for inhibition of [3H]pentamidine uptake) compared to propamidine (IC50 = 6.1 μM), an ~18-fold difference [1]. This suggests that stilbamidine enters trypanosomes primarily via alternative uptake mechanisms or passive diffusion, which may explain its distinct cross-resistance profile compared to pentamidine [2].

HAPT1 affinity IC₅₀
Head-to-head
110 µM (18-fold higher vs propamidine 6.1 µM)
Supports HAPT1-independent uptake studies
Trypanosoma brucei; in vitro assay
Drug Transport Pentamidine Transporter Cellular Uptake

Stilbamidine isetionate: Validated Research Applications


Positive Control for Diamidine Neuropathy

Given the well-documented clinical incidence of trigeminal neuropathy (66.7% in treated patients [1]), stilbamidine isetionate serves as a robust positive control in rodent models designed to study the neurotoxic mechanisms of diamidine compounds. Researchers investigating safer diamidine analogs can use stilbamidine to establish baseline neurotoxicity, enabling quantitative comparison of novel candidates.

Comparative Polyamine Metabolism in Leishmania

With a precisely defined Ki for putrescine uptake inhibition (20 μM) and EC50 for growth inhibition (600 μM) in Leishmania infantum promastigotes [2], stilbamidine isetionate is an essential reference compound for dissecting the polyamine transport pathway. Its weak inhibition relative to pentamidine (Ki 3 μM) makes it ideal for validating transporter specificity and for screening compounds that target alternative polyamine salvage mechanisms.

Co-Analyte in CZE for Diamidine Quantification

The established CZE detection limit of 0.3 μg/mL for stilbamidine in serum and urine, identical to pentamidine and DAPI [3], supports its use as a co-analyte in multiplexed analytical methods. This facilitates simultaneous quantification of multiple diamidines in pharmacokinetic or drug-drug interaction studies, streamlining bioanalytical workflows.

HAPT1-Independent Uptake Standard

Due to its low affinity for HAPT1 (IC50 = 110 μM for inhibition of pentamidine uptake [4]), stilbamidine is a valuable tool for investigating alternative diamidine entry pathways. In contrast to propamidine (IC50 = 6.1 μM), stilbamidine can be used to dissect HAPT1-independent mechanisms of action and to evaluate cross-resistance patterns in transporter-mutant parasite lines.

Application
Selection Property
Validation Focus
Diamidine neuropathy research
Trigeminal neuropathy endpoint context
In vivo model endpoint review
Polyamine transport pathway studies
Putrescine uptake inhibition context
Transporter specificity validation
Multiplexed diamidine bioanalysis
Co-analyte CZE detectability
Analytical method transfer review
HAPT1-independent uptake studies
Low HAPT1 affinity context
Alternative uptake pathway investigation
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